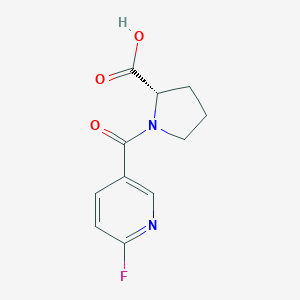
1-Methylcyclopropene
概要
説明
What is 1-Methylcyclopropene?
This compound is a compound that has been the subject of extensive scientific research, particularly in the field of horticulture[“][“]. It is an inhibitor of ethylene perception and is widely used to maintain the quality of several climacteric fruits during storage[“].It has been found to have a high effect on inhibiting the respiratory rate, total soluble solid decrease, and maintaining titratable acid content during the end of the storage[“].
The effects of this compound are not uniform across all species. Fruits from different species varied in their responses to this compound, with the most pronounced responses observed in rosaceous fruits, especially apple, European pear fruits, and tropical fruits[“].
Synthetic Analysis
How to comprehensively analyze 1-Methylcyclopropene?
Reaction Equation The synthesis of this compound involves the reaction of methallyl chloride and phenyllithium, which functions as a base. The reaction equation is as follows:
Methallyl chloride + Phenyl lithium (base) -> LiCl + PhH + this compound[“]
Reaction Conditions The synthesis of this compound is carried out with sodium hydride in toluene at a temperature between 20-30°C. The reaction is performed under an inert atmosphere[“].
Reaction Steps The synthesis process of this compound involves several steps[“]:
Clean and dry four bottles with nitrogen rinse for 30 minutes.
After rinsing, add 20 g of toluene and 3.9 g of NaH under nitrogen protection.
Gradually increase the temperature to 20-25 °C under nitrogen protection.
Add a mixture of 9.1 grams of 3-chloro-2-methylpropylene and 10 grams of toluene dropwise for one second.
Control the reaction temperature at 25-30 °C for two hours, gradually precipitate a large amount of light yellow this compound sodium salt.
Separate the this compound sodium salt by filtration[“].
Reaction Mechanism The reaction mechanism of this compound synthesis involves the reaction of methallyl chloride and phenyllithium, which functions as a base[“]. The phenyllithium should be free of lithium halides[“].
Molecular Structure
1-Methylcyclopropene molecular structure analysis guide?
Atomic Arrangement The this compound molecule contains a total of 10 bonds. There are 4 non-H bonds, 1 multiple bond, 1 double bond, and 1 three-membered ring[“].
Bonding Type this compound contains total 10 bond(s); 4 non-H bond(s), 1 multiple bond(s), 1 double bond(s), and 1 three-membered ring(s)[“].
Geometry The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them[“].
Electron Cloud Distribution The electron cloud is distributed across the cyclopropene ring and the attached methyl group.
Stereochemistry this compound is achiral[“], meaning it does not have a non-superimposable mirror image and thus does not have stereoisomers.
Resonance Structure this compound, as a cyclopropene derivative, does not have resonance structures. This is because the double bond in the cyclopropene ring cannot delocalize without breaking the ring structure.
作用機序
In-depth exploration of 1-Methylcyclopropene's mechanism of action
Overview of this compound this compound (1-MCP) is a cyclopropene derivative used as a synthetic plant growth regulator. It is structurally related to the natural plant hormone ethylene and is used commercially to slow down the ripening of fruit and to help maintain the freshness of cut flowers[“].
Target of Action The main target of this compound is the ethylene receptor in plants. Ethylene is a gas that acts at trace levels throughout the life of a plant by stimulating or regulating various processes such as the ripening of climacteric fruit, the opening of flowers, and the shedding of leaves[“].
Mode of Action The mechanism of action of this compound involves its tightly binding to the ethylene receptor in plants, thereby blocking the effects of ethylene. This is described as a competitive inhibitor[“].
Result of Action The binding of this compound to the ethylene receptor results in delayed fruit ripening[“]. This is associated with positive effects on delaying ripening and maintaining quality. For example, this compound treatment reduced 20 of the 44 ripening indicators of climacteric fruits by a minimum of 22% and increased 6 indicators by at least 20%[“].
Side Effects Based on studies with laboratory animals, no adverse effects are expected to humans who are exposed to end products that contain this compound, although eye irritation may occur if a user does not follow label directions[“]. This compound as a gas is not toxic to test animals.
Action Environment this compound is used in enclosed sites, such as coolers, truck trailers, greenhouses, storage facilities, It was found that this compound could stay at higher concentrations for more than 36 hours during the controlled release experiment[“].
Physical Properties
What are the physical properties of 1-Methylcyclopropene?
State This compound is a gas at room temperature and pressure[“].
Color and Appearance This compound is colorless[“].
Boiling Point The boiling point of this compound is approximately 12 °C[“].
Solubility this compound is moderately soluble in water[“].
Chemical Properties
What are the chemical properties of 1-Methylcyclopropene?
Chemical Reaction Type This compound is synthesized by the reaction of methallyl chloride and phenyllithium, which functions as a base. The phenyllithium should be free of lithium halides[“]. The corresponding reaction of allyl chloride and phenyllithium mainly affords cyclopropylbenzene[“].
Reactivity This compound is a gas under normal environmental conditions[“]. It is used for prolonging the life of ornamental plants and cut flowers by preventing ethylene from attaching to plant tissues[“]. The mechanism of action of this compound involves its tightly binding to the ethylene receptor in plants, thereby blocking the effects of ethylene[“].
Acidity and Alkalinity As a hydrocarbon, it is to be neutral, neither acidic nor basic.
Stability This compound is a gas at standard temperature and pressure with a boiling point of approximately 12 °C[“]. It is highly volatile. It is not persistent in soil systems but may, under certain conditions, persist in aquatic systems.
Biochemical Properties
What are the biochemical properties of 1-Methylcyclopropene?
This compound (1-MCP) is a synthetic plant growth regulator that is structurally related to the natural plant hormone ethylene. It plays a significant role in biochemical reactions, particularly those associated with the ripening of fruits and the maintenance of freshness in cut flowers[“].
This compound interacts with ethylene receptors in plants, acting as a competitive inhibitor[“]. By binding tightly to these receptors, it blocks the effects of ethylene, thereby delaying the ripening process[“]. This interaction with ethylene receptors is a key aspect of its biochemical activity[“].
Cellular Effects of this compound
At the cellular level, this compound has been found to have a variety of effects. It can reduce certain ripening indicators in climacteric fruits by a minimum of 22% and increase others by at least 20%[“]. These effects are associated with positive impacts on delaying ripening and maintaining quality[“].
This compound also influences the expression of genes related to ethylene biosynthesis and signaling[“]. For instance, it has been found to upregulate the expression of the ethylene receptor gene MdETR1[“].
Molecular Mechanism of this compound
The molecular mechanism of this compound involves its interaction with ethylene receptors in plants. By binding to these receptors, it forms an ethylene-receptor complex, which results in the inhibition of ethylene perception. This mechanism effectively delays fruit ripening[“].
A molecular docking approach has been used to study the interaction of this compound and the ethylene molecule with the ethylene binding receptor protein[“]. The study revealed that this compound has a higher affinity to bind ethylene receptors (indicating less binding energy) than ethylene itself. This confirms its efficacy in inhibiting ethylene signaling and can be regarded as an ethylene perception inhibitor[“].
Time Effect of this compound
The effect of this compound changes over time. Generally, treatment durations of 12–24 hours are sufficient to achieve a full response. The impact of this compound is also influenced by a variety of factors including the species being treated, the developmental stage of the plant, the time from harvest to treatment, and the need for multiple applications.
科学的研究の応用
What are the biochemical properties of 1-Methylcyclopropene?
Delaying Fruit Ripening
This compound (1-MCP) is widely used in the scientific research and commercial sectors to delay the ripening of various fruits, including tropical and temperate fruit crops[“]. By inhibiting ethylene action, this compound can prolong the shelf life of many fruits.
Maintaining Freshness of Cut Flowers
This compound is also used to maintain the freshness of cut flowers. By blocking the effects of ethylene, it helps to extend the vase life of cut flowers, thereby improving their commercial value[“].
Postharvest Analysis in Papaya
In a study conducted on papaya, this compound was used to understand the effect of ethylene in regulating the fruit ripening process. The study revealed that this compound has a higher affinity to bind ethylene receptors than ethylene itself, confirming its efficacy in inhibiting ethylene responses[“].
Improving Storage Potential of Horticultural Crops
This compound is registered for use on a number of crops, including apple, apricot, avocado, banana, broccoli, kiwifruit, pear, mango, melon, peach, nectarine, persimmon, plum, and tomato[“]. It is used to improve the storage potential and maintain the quality of these horticultural crops.
Preventing Ethylene Effects in Vegetables
This compound is used to prevent ethylene effects in a broad range of vegetables. This helps to prolong the shelf life of vegetables, making it a valuable tool in postharvest technology[“].
Research Tool for Understanding Ethylene Role in Plants
This compound is used as a tool to increase understanding of the involvement of ethylene in ripening and senescence processes. It has resulted in an exciting era for postharvest scientists[“].
Delaying Vivipary in Chayote
This compound has been used in research to delay vivipary (premature sprouting) in chayote. This application helps to maintain the quality of chayote during storage[“].
Suppressing Pigment Accumulation and Softening of Strawberry
In strawberries, this compound has been used to suppress pigment accumulation and softening. This helps to maintain the quality and extend the shelf life of strawberries[“].
Product Comparison
1-Methylcyclopropene,Ethylene: Similarities and Differences of Organic Compounds
Similarities
Chemical Structure: Both 1-MCP and Ethylene are small organic molecules. They both contain a carbon-carbon double bond, which is crucial for their interaction with ethylene receptors in plants[“][“].
Interaction with Ethylene Receptors: Both 1-MCP and Ethylene can bind to ethylene receptors in plants. However, they have different effects once bound. Ethylene binding to the receptors reduces the activity of CTR1 protein leading to an increase in activity of EIN2 protein[“]. EIN2 is thought to stimulate ethylene responses[“]. On the other hand, 1-MCP inhibits ethylene perception by binding to ethylene receptors to form an ethylene-receptor complex, resulting in delayed fruit ripening[“][“].
Role in Fruit Ripening: Both 1-MCP and Ethylene play roles in the ripening of climacteric fruits. Ethylene is a natural plant hormone that promotes the ripening process[“]. 1-MCP, on the other hand, is used to delay the ripening of fruits, thereby maintaining their freshness during storage[“].
Commercial Use: Both 1-MCP and Ethylene are used commercially in the agriculture industry. Ethylene is often used to artificially ripen fruits, while 1-MCP is used to maintain the quality of several climacteric fruits during storage[“].
Differences
Mechanism: While both 1-MCP and Ethylene interact with ethylene receptors in plants, they have different effects once bound. Ethylene binding to the receptors reduces the activity of CTR1 protein leading to an increase in activity of EIN2 protein[“]. EIN2 is thought to stimulate ethylene responses. On the other hand, 1-MCP inhibits ethylene perception by binding to ethylene receptors to form an ethylene-receptor complex, resulting in delayed fruit ripening[“][“].
Effect on Plant Growth and Development: Ethylene is a natural plant hormone that promotes the ripening process[“]. In contrast, 1-MCP is used to delay the ripening of fruits, thereby maintaining their freshness during storage[“].
Source: Ethylene is a natural plant hormone, while 1-MCP is a synthetic compound[“].
Commercial Use: Ethylene is often used to artificially ripen fruits, while 1-MCP is used to maintain the quality of several climacteric fruits during storage[“].
Related Small Molecules
Emideltide,EUK 118,Bis(choline)tetrathiomolybdate,Benzbromarone,H-Pro-His-Cys-Lys-Arg-Met-OH,Isorhynchophylline,3-Oxo-octanoic acid (2-oxo-tetrahydro-furan-3-YL)-amide,Ethylenediaminetetraacetic acid disodium salt dihydrate,Tetrasodium ethylenediaminetetraacetate dihydrate,Kinetin,Diallyl trisulfide,Benzbromarone,4,5-Dichloro-2-(m-tolyl)pyridazin-3(2H)-one,Imisopasem manganese,beta-Eudesmol,Edetate trisodium
将来の方向性
The research and development of 1-Methylcyclopropene (1-MCP) have mainly centered on its application in apples, but there's growing interest in its potential for a broader range of fruit species. Future research directions in this field involve several key areas:
Expanding to Various Crops: Research is increasingly focusing on a wide variety of fruit species beyond apples. This expansion requires a nuanced understanding of how different crops respond to 1-MCP, considering the specific needs and characteristics of each type of fruit[“].
Preharvest Factors and Harvest Conditions: Future research will delve into how preharvest factors, such as sunlight exposure and growth conditions, influence the efficacy of 1-MCP. Understanding these factors is crucial for optimizing the application of 1-MCP in different environmental conditions and for different fruit varieties[“].
Disease Control Integration: Investigating 1-MCP's role in disease control programs is another important research avenue. Determining its influence on disease resistance and how it can be integrated into existing disease control strategies will be crucial for maximizing its benefits in horticulture[“].
Orchard Management Tools: There is potential for using 1-MCP in sprayable formulations as a tool for orchard management. These applications could address preharvest issues like fruit abscission and enhance post-harvest fruit quality[“].
特性
IUPAC Name |
1-methylcyclopropene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6/c1-4-2-3-4/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDPRTQPPWIEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2035643 | |
| Record name | 1-Methylcyclopropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2035643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas; [HSDB] | |
| Record name | 1-Methylcyclopropene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2901 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
1-MCP has a mode of action in plants which is a non-persistent and non-toxic mode of action. 1-MCP prevents the natural chemical, ethylene, from binding to ethylene receptors in plants. This mode of action is not relevant in animals, since ethylene receptors are not present in animal tissues., It was first noted that 2, 5-norbornadiene seemed to counteract ethylene. Studies showed it was a competitive inhibitor of ethylene responses, and knowledge that ethylene antagonists like ethylene agonists bound to silver in the same order as they were active as inhibitors was obtained. Ring strain appeared to be a primary factor that led to trans-cyclooctene then to diazocyclopentadiene. This same concept allowed for the use of chemical concepts that lead to cyclopropenes. More recent work indicates additional factors can come into play in the development of ethylene antagonists at the receptor level and these are now being utilized to find additional and improved antagonists. 1-MCP is likely to remain a primary means of controlling ethylene responses for the immediate future., Volatile esters are major aroma components of apple, and an alcohol acyltransferase (AAT) catalyzes the final step in ester biosynthesis. The gene MdAAT2, which encodes a predicted 51.2 kDa protein containing features of other acyl transferases, was isolated from Malus domestica Borkh. (cv. Golden Delicious). In contrast to other apple varieties, the MdAAT2 gene of Golden Delicious is exclusively expressed in the fruit. The MdAAT2 protein is about 47.9 kDa and mainly localized in the fruit peel, as indicated by immunoblot and immunolocalization analysis. Northern blot and immunoblot analysis showed that the transcription and translation of MdAAT2 have a positive correlation with apple AAT enzyme activity and ester production, except in the later ripening stage, suggesting that MdAAT2 is involved in the regulation of ester biosysthesis and that a post-translation modification may be involved in regulation of AAT enzyme activity. Tissue disk assays of fruit peel revealed that using extraneous alcohols can recover the corresponding ester formation. Transcription and translation of MdAAT2 were both depressed by 1-methylcyclopropene (1-MCP) treatment and subsequent ester production was also prevented. These results suggest that: (1) ester production is mainly regulated by MdAAT2; (2) ethylene is also involved in this regulatory progress and (3) ester compounds rely principally on the availability of substrates., By screening for ethylene response mutants in Arabidopsis, a novel mutant, eer2, was isolated which displays enhanced ethylene responses. On a low nutrient medium (LNM) light-grown eer2 seedlings showed a significant hypocotyl elongation in response to low levels of 1-amino-cyclopropane-1-carboxylate (ACC), the precursor of ethylene, compared with the wild type, indicating that eer2 is hypersensitive to ethylene. Treatment with 1-MCP (1-methylcyclopropene), a competitive inhibitor of ethylene signalling, suppressed this hypersensitive response, demonstrating that it is a bona fide ethylene effect. By contrast, roots of eer2 were less sensitive than the wild type to low concentrations of ACC. The ethylene levels in eer2 did not differ from the wild type, indicating that ethylene overproduction is not the primary cause of the eer2 phenotype. In addition to its enhanced ethylene response of hypocotyls, eer2 is also affected in the pattern of senescence and its phenotype depends on the nutritional status of the growth medium. Furthermore, linkage analysis of eer2 suggests that this mutant defines a new locus in ethylene signalling., Auxin, which has been implicated in multiple biochemical and physiological processes, elicits three classes of genes (Aux/IAAs, SAURs and GH3s) that have been characterized by their early or primary responses to the hormone. A new GH3-like gene was identified from a suppressive subtraction hybridization (SSH) library of pungent pepper (Capsicum chinense L.) cDNAs. This gene, CcGH3, possessed several auxin- and ethylene-inducible elements in the putative promoter region. Upon further investigation, CcGH3 was shown to be auxin-inducible in shoots, flower buds, sepals, petals and most notably ripening and mature pericarp and placenta. Paradoxically, this gene was expressed in fruit when auxin levels were decreasing, consistent with ethylene-inducibility. Further experiments demonstrated that CcGH3 was induced by endogenous ethylene, and that transcript accumulation was inhibited by 1-methylcyclopropene, an inhibitor of ethylene perception. When over-expressed in tomato, CcGH3 hastened ripening of ethylene-treated fruit. These results implicate CcGH3 as a factor in auxin and ethylene regulation of fruit ripening and suggest that it may be a point of intersection in the signaling by these two hormones. | |
| Record name | 1-METHYLCYCLOPROPENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7517 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Gas | |
CAS No. |
3100-04-7 | |
| Record name | 1-Methylcyclopropene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3100-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylcyclopropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003100047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylcyclopropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2035643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropene, 1-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLCYCLOPROPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6UJO23JGU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-METHYLCYCLOPROPENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7517 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


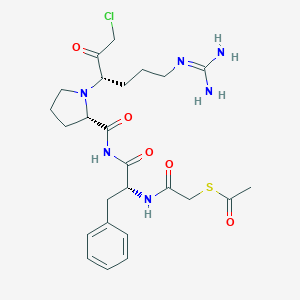
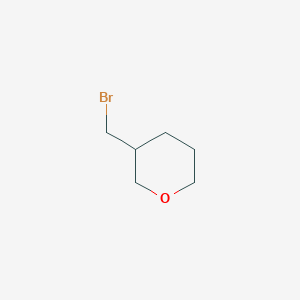
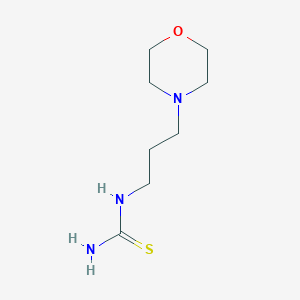
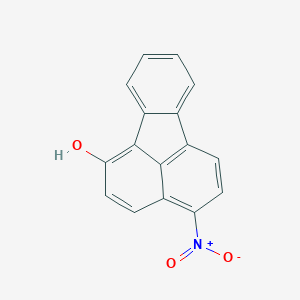
![[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid](/img/structure/B38899.png)
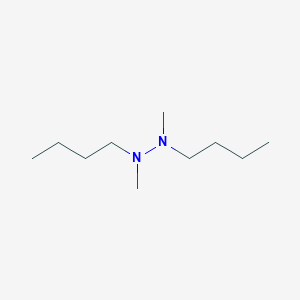
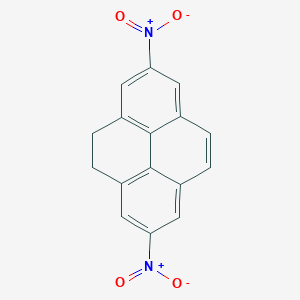
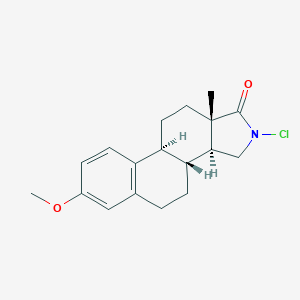
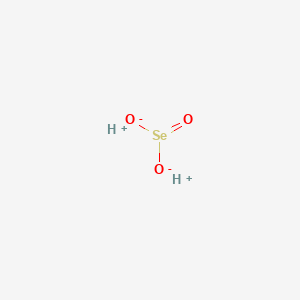
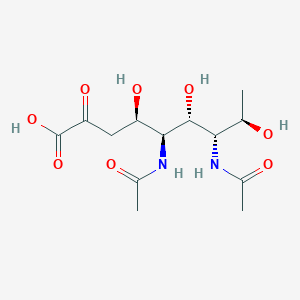
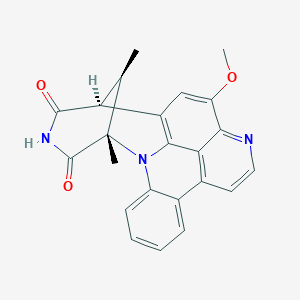

![1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv.](/img/structure/B38920.png)
